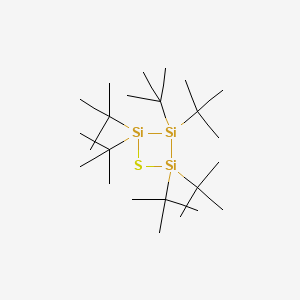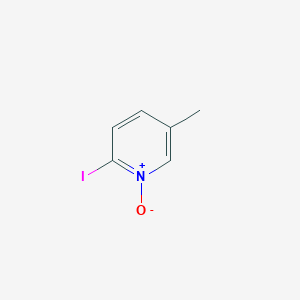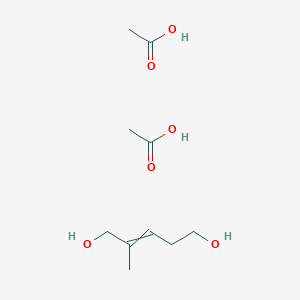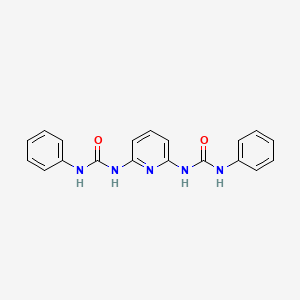![molecular formula C11H10ClNO3 B14358743 Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- CAS No. 90288-56-5](/img/structure/B14358743.png)
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- is a chemical compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol group substituted with a 4-chloro-5-methyl-3-isoxazolylmethoxy group, making it a unique and specialized molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the 4-chloro-5-methyl-3-isoxazolylmethoxy group, which is then introduced to the phenol ring through a substitution reaction. Common reagents used in this synthesis include sodium hydroxide (NaOH) and methanol (CH₃OH) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with various biological molecules, influencing their structure and function. The isoxazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-chloro-3-methyl-: Similar in structure but differs in the position of the chloro and methyl groups.
Phenol, 2-chloro-5-methyl-: Another similar compound with different substitution patterns
Uniqueness
Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
90288-56-5 |
|---|---|
Fórmula molecular |
C11H10ClNO3 |
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
2-[(4-chloro-5-methyl-1,2-oxazol-3-yl)methoxy]phenol |
InChI |
InChI=1S/C11H10ClNO3/c1-7-11(12)8(13-16-7)6-15-10-5-3-2-4-9(10)14/h2-5,14H,6H2,1H3 |
Clave InChI |
HLEPTKOSEXICLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)COC2=CC=CC=C2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
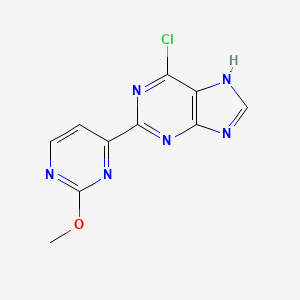
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
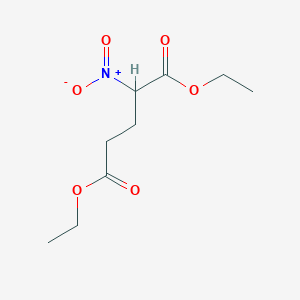
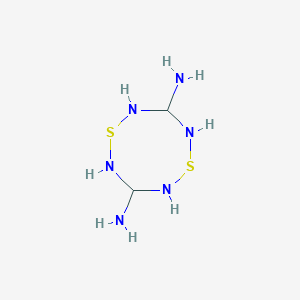
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

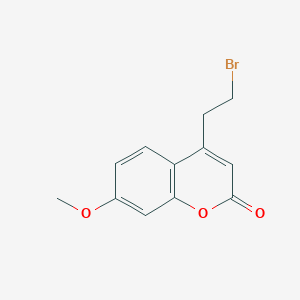
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
